molecular formula C18H36O3 B3423741 6-Hydroxyoctadecanoic acid CAS No. 3158-47-2

6-Hydroxyoctadecanoic acid

Cat. No.: B3423741
CAS No.: 3158-47-2
M. Wt: 300.5 g/mol
InChI Key: LXKCZUOSRQSRHW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Hydroxyoctadecanoic acid can be synthesized through the hydroxylation of stearic acid. One common method involves the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst such as tungsten or molybdenum . The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 70°C and a reaction time of several hours.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of castor oil, followed by alkaline hydrolysis . The hydrogenation process converts the unsaturated fatty acids in castor oil to saturated fatty acids, including this compound. The alkaline hydrolysis step then separates the desired product from other fatty acids.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxyoctadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Esterification: Esters.

Scientific Research Applications

6-Hydroxyoctadecanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-hydroxyoctadecanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate the activity of enzymes involved in fatty acid metabolism. It may also influence signaling pathways related to inflammation and cell proliferation . The hydroxyl group allows it to participate in hydrogen bonding, which can affect its interactions with other molecules.

Comparison with Similar Compounds

Uniqueness: 6-Hydroxyoctadecanoic acid is unique due to its specific hydroxylation at the 6th carbon position, which imparts distinct chemical and physical properties. This positional specificity can influence its reactivity and interactions with other molecules, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

6-hydroxyoctadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-14-17(19)15-12-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKCZUOSRQSRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3158-47-2, 1330-70-7
Record name 6-Hydroxyoctadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3158-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecanoic acid, hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxyoctadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112193
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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